Comprehensive Physicochemical Profiling and Synthetic Utility of Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0)
Comprehensive Physicochemical Profiling and Synthetic Utility of Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0)
Executive Summary
In the landscape of modern medicinal chemistry and drug development, functionalized saturated heterocycles serve as foundational building blocks. Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0) is a highly versatile, bifunctional intermediate characterized by a secondary amine embedded within a piperidine ring and a terminal methyl ester. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated protocols for analytical characterization. By bridging theoretical chemistry with empirical laboratory workflows, this guide equips researchers with the authoritative grounding necessary to leverage this compound in complex synthetic pathways, such as the development of indolizidine alkaloids and neuroactive pharmaceutical ingredients.
Structural and Physicochemical Profiling
Understanding the physical properties of Methyl 4-(piperidin-2-yl)butanoate is critical for optimizing reaction conditions, designing purification strategies, and predicting its pharmacokinetic potential in downstream drug candidates.
Molecular Architecture
The molecule (Chemical Formula: C₁₀H₁₉NO₂) consists of a basic piperidine nucleus substituted at the C2 position with a methyl butanoate chain. This spatial arrangement creates a flexible aliphatic linker separating the basic nitrogen from the electrophilic carbonyl carbon. The presence of the chiral center at the C2 position of the piperidine ring dictates that the commercial standard (unless specified as enantiopure) exists as a racemic mixture.
Quantitative Physical Properties
Because empirical data on specialized intermediates can be sparse, physicochemical profiling relies on a combination of vendor-supplied data and validated cheminformatics predictions (e.g., XLogP3, Cactvs). The basicity of the piperidine nitrogen strongly influences the molecule's solubility profile, making it highly soluble in organic solvents in its free-base form, and water-soluble when converted to its hydrochloride salt [1].
Table 1: Physicochemical Properties of Methyl 4-(piperidin-2-yl)butanoate
| Property | Value / Descriptor | Mechanistic Implication |
| CAS Registry Number | 1187988-88-0 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₀H₁₉NO₂ | Dictates mass spectrometry (MS) parent ion targeting. |
| Molecular Weight | 185.26 g/mol | Essential for stoichiometric calculations in synthesis. |
| Predicted pKa (Amine) | ~10.2 – 10.5 | Highly basic; requires pH > 12 to maintain the free-base form during liquid-liquid extraction. |
| Predicted LogP (XLogP3) | ~1.6 | Moderate lipophilicity; suggests good partitioning into organic solvents like EtOAc or DCM. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Favorable for membrane permeability in downstream API derivatives. |
| Physical State (Ambient) | Colorless to pale yellow oil | Requires careful handling; prone to oxidation or hydrolysis if exposed to moisture over time. |
Mechanistic Insights into Chemical Behavior
The bifunctional nature of Methyl 4-(piperidin-2-yl)butanoate demands a strategic approach to its handling and reactivity. The causality behind its chemical behavior is rooted in the interplay between its two functional groups.
The Piperidine Nitrogen: Basicity and Nucleophilicity
The secondary amine in the piperidine ring is both a strong base and a potent nucleophile. At physiological pH (7.4), the nitrogen is almost entirely protonated. In synthetic workflows, this necessitates the use of non-nucleophilic bases (e.g., DIPEA or Triethylamine) to liberate the free amine before subjecting it to electrophilic reagents (e.g., alkyl halides or acyl chlorides). Failure to neutralize the amine will result in sluggish reaction kinetics or complete reaction failure.
The Methyl Ester: Electrophilicity and Hydrolysis
The terminal methyl ester is susceptible to both acidic and basic hydrolysis. However, because the molecule contains an internal base (the piperidine nitrogen), it can undergo spontaneous intramolecular cyclization if the ester chain is shortened. Fortunately, the 4-carbon butanoate chain forms a 9-membered transition state during intramolecular attack, which is kinetically unfavorable. Thus, the molecule is stable against self-condensation under standard storage conditions [2].
Analytical Characterization Protocols
To ensure scientific integrity and reproducibility, the purity and structural identity of CAS 1187988-88-0 must be rigorously validated before use in multi-step synthesis. The following self-validating protocols integrate High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
HPLC-MS Methodology for Purity Assessment
Rationale: The basic nitrogen causes severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. To counteract this, a high-pH mobile phase or an end-capped column must be utilized.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds to ensure complete dissolution.
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Column Selection: Use an end-capped, base-deactivated C18 column (e.g., Waters XBridge C18, 50 x 2.1 mm, 2.5 µm) to prevent amine tailing.
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Mobile Phase Configuration:
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Solvent A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.5).
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Solvent B: 100% Acetonitrile.
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Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
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Detection: Configure the mass spectrometer to Electrospray Ionization Positive mode (ESI+). Monitor for the protonated molecular ion [M+H]+ at m/z 186.2.
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Validation: A single sharp chromatographic peak with the corresponding m/z validates both purity and identity.
NMR Spectroscopy for Structural Validation
Rationale: 1H and 13C NMR are required to confirm the integrity of the ester linkage and the piperidine ring conformation.
Step-by-Step Protocol:
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Solvent Selection: Dissolve 15 mg of the sample in 0.6 mL of Deuterated Chloroform (CDCl₃). Note: CDCl₃ is preferred over DMSO-d6 to prevent potential transesterification or signal overlap with the water peak.
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Acquisition (1H NMR, 400 MHz): Acquire standard 1H spectra. Key diagnostic peaks include:
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A sharp singlet at ~3.66 ppm integrating to 3 protons (the methoxy group of the ester).
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Multiplets between 2.50 – 3.10 ppm corresponding to the protons adjacent to the piperidine nitrogen.
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A triplet at ~2.30 ppm integrating to 2 protons (the -CH₂- adjacent to the carbonyl).
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Acquisition (13C NMR, 100 MHz): Confirm the presence of the carbonyl carbon at ~174 ppm and the methoxy carbon at ~51 ppm.
Caption: Orthogonal analytical workflow for validating the purity and identity of CAS 1187988-88-0.
Synthetic Utility and Downstream Workflows
Methyl 4-(piperidin-2-yl)butanoate is highly valued in drug discovery for its ability to undergo divergent synthetic transformations. The two distinct reactive sites allow for orthogonal functionalization.
Pathway A: Ester Hydrolysis to Amino Acids
Conversion of the methyl ester to the corresponding carboxylic acid yields 4-(piperidin-2-yl)butanoic acid. This is a critical step for synthesizing peptidomimetics or preparing the molecule for amide coupling with complex APIs.
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Causality: Base-catalyzed hydrolysis (using LiOH in THF/H₂O) is preferred over acid catalysis to prevent the protonation of the amine from electrostatically repelling the incoming nucleophile.
Pathway B: N-Functionalization (Amidation/Alkylation)
The secondary amine can be protected (e.g., with a Boc group) or directly functionalized.
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Causality: If the downstream goal is to modify the ester via Grignard addition or reduction, the amine must first be protected (e.g., forming tert-butyl 2-(4-methoxy-4-oxobutyl)piperidine-1-carboxylate) to prevent the basic nitrogen from quenching the organometallic reagent or complexing with the reducing agent.
Pathway C: Reduction to Amino Alcohols
Treatment of the ester with Lithium Aluminum Hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding 4-(piperidin-2-yl)butan-1-ol. This intermediate is frequently used to synthesize bicyclic systems via subsequent intramolecular Mitsunobu reactions.
Caption: Divergent synthetic pathways utilizing the bifunctional reactivity of CAS 1187988-88-0.
Conclusion
Methyl 4-(piperidin-2-yl)butanoate (CAS 1187988-88-0) is a structurally elegant intermediate that offers profound utility in the synthesis of nitrogen-containing heterocycles. By understanding its physicochemical properties—specifically the interplay between its highly basic piperidine nitrogen and its electrophilic ester—researchers can design robust, high-yielding synthetic routes. The application of rigorous, pH-aware analytical methodologies ensures the integrity of these workflows, ultimately accelerating the pace of pharmaceutical discovery.
References
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12416328, Ethyl 4-(piperidin-2-yl)butanoate" PubChem. (Note: Cited as a structural analog proxy for baseline piperidine-butanoate physicochemical properties). Available at: [Link]
